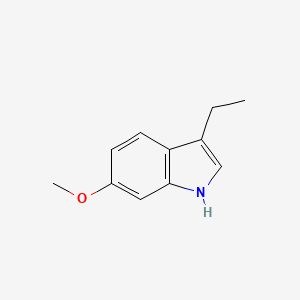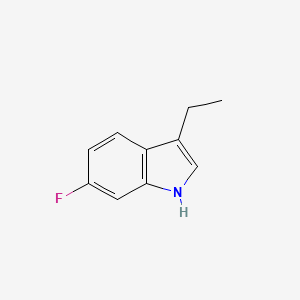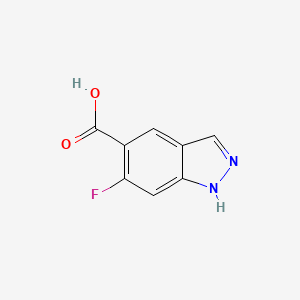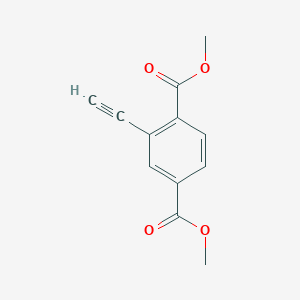
Dimethyl 2-ethynylterephthalate
Vue d'ensemble
Description
Dimethyl 2-ethynylterephthalate is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol It is a derivative of terephthalic acid, featuring an ethynyl group at the 2-position and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-ethynylterephthalate can be synthesized through the esterification of 2-ethynylterephthalic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-ethynylterephthalate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction of the ester groups can produce alcohols .
Applications De Recherche Scientifique
Dimethyl 2-ethynylterephthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
Mécanisme D'action
The mechanism by which dimethyl 2-ethynylterephthalate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its ester and ethynyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Dimethyl terephthalate: A related compound with similar ester groups but lacking the ethynyl group.
Dimethyl fumarate: Another ester compound with different structural features and applications.
Uniqueness: Dimethyl 2-ethynylterephthalate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other terephthalate derivatives and expands its utility in various fields .
Propriétés
IUPAC Name |
dimethyl 2-ethynylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-4-8-7-9(11(13)15-2)5-6-10(8)12(14)16-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIENFTPOPLLIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
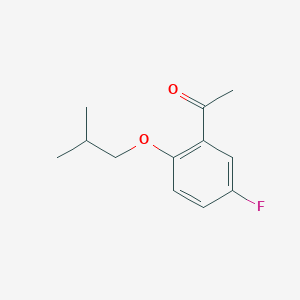
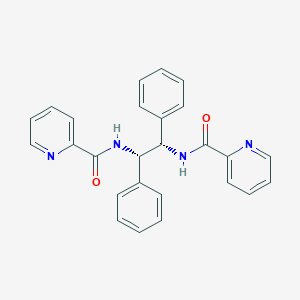
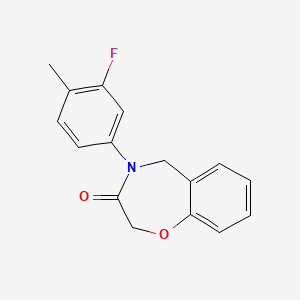
![4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid](/img/structure/B3100035.png)
![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)


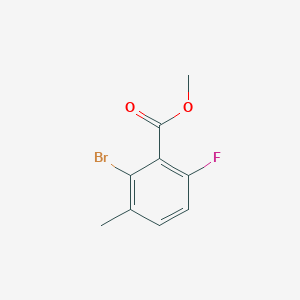
![Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B3100073.png)

